Cas no 1565634-54-9 (3-Bromo-6-fluoropicolinonitrile)

3-Bromo-6-fluoropicolinonitrile 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-6-fluoropicolinonitrile
- 3-bromo-6-fluoropyridine-2-carbonitrile
- G79307
- Z1665251747
- EN300-3263590
- 1565634-54-9
-
- インチ: 1S/C6H2BrFN2/c7-4-1-2-6(8)10-5(4)3-9/h1-2H
- InChIKey: CDOGLNDZTGQNPR-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C#N)=NC(=CC=1)F
計算された属性
- せいみつぶんしりょう: 199.93854g/mol
- どういたいしつりょう: 199.93854g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 36.7
- 疎水性パラメータ計算基準値(XlogP): 2
3-Bromo-6-fluoropicolinonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029013713-250mg |
3-Bromo-6-fluoropicolinonitrile |
1565634-54-9 | 95% | 250mg |
950.60 USD | 2021-06-08 | |
Aaron | AR021TZT-50mg |
3-bromo-6-fluoropyridine-2-carbonitrile |
1565634-54-9 | 95% | 50mg |
$468.00 | 2023-12-15 | |
Aaron | AR021TZT-250mg |
3-bromo-6-fluoropyridine-2-carbonitrile |
1565634-54-9 | 97% | 250mg |
$347.00 | 2025-02-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS1002-250.0mg |
3-bromo-6-fluoro-pyridine-2-carbonitrile |
1565634-54-9 | 97% | 250.0mg |
¥1056.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS1002-5.0g |
3-bromo-6-fluoro-pyridine-2-carbonitrile |
1565634-54-9 | 97% | 5.0g |
¥7920.0000 | 2024-07-24 | |
Alichem | A029013713-1g |
3-Bromo-6-fluoropicolinonitrile |
1565634-54-9 | 95% | 1g |
3,126.60 USD | 2021-06-08 | |
Aaron | AR021TZT-5g |
3-bromo-6-fluoropyridine-2-carbonitrile |
1565634-54-9 | 95% | 5g |
$5550.00 | 2023-12-15 | |
Aaron | AR021TZT-1g |
3-bromo-6-fluoropyridine-2-carbonitrile |
1565634-54-9 | 97% | 1g |
$866.00 | 2025-02-17 | |
Aaron | AR021TZT-2.5g |
3-bromo-6-fluoropyridine-2-carbonitrile |
1565634-54-9 | 95% | 2.5g |
$3760.00 | 2023-12-15 | |
Aaron | AR021TZT-500mg |
3-bromo-6-fluoropyridine-2-carbonitrile |
1565634-54-9 | 95% | 500mg |
$1512.00 | 2023-12-15 |
3-Bromo-6-fluoropicolinonitrile 関連文献
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
3-Bromo-6-fluoropicolinonitrileに関する追加情報
Introduction to 3-Bromo-6-fluoropicolinonitrile (CAS No. 1565634-54-9)
3-Bromo-6-fluoropicolinonitrile, with the chemical formula C₇H₂BrFNO₂, is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of picolinonitrile derivatives, characterized by a nitrile group (-CN) attached to a pyridine ring. The presence of both bromine and fluorine substituents makes it a versatile intermediate for synthesizing more complex molecules, particularly in drug discovery and material science applications.
The CAS No. 1565634-54-9 uniquely identifies this compound in scientific literature and databases, ensuring precise referencing and differentiation from other chemical entities. Its molecular structure combines the electron-withdrawing effects of the nitrile group and fluorine atom with the aromatic stability of the pyridine core, making it a valuable building block for further functionalization.
In recent years, 3-Bromo-6-fluoropicolinonitrile has been extensively studied for its potential applications in medicinal chemistry. The bromine atom provides a reactive site for cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are pivotal in constructing biaryl structures found in many bioactive molecules. Similarly, the fluorine substituent enhances metabolic stability and binding affinity, key factors in drug design.
One of the most compelling aspects of 3-Bromo-6-fluoropicolinonitrile is its role in developing kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. Researchers have leveraged this compound to synthesize novel inhibitors targeting specific kinase domains. For instance, modifications at the bromo and fluorine positions have been shown to fine-tune binding interactions with ATP pockets in kinase active sites, leading to improved potency and selectivity.
Recent studies have also highlighted the utility of 3-Bromo-6-fluoropicolinonitrile in designing small-molecule probes for protein interaction studies. The fluorine atom can be labeled with isotopes such as 19F for nuclear magnetic resonance (NMR) or positron emission tomography (PET) imaging, enabling researchers to visualize protein targets in vivo. This approach has been particularly valuable in understanding the mechanisms of drug action and identifying new therapeutic targets.
The agrochemical sector has not been left behind in exploring the potential of 3-Bromo-6-fluoropicolinonitrile. Its structural features make it a promising precursor for developing novel pesticides and herbicides. By incorporating this compound into larger molecular frameworks, scientists aim to create agents that exhibit enhanced efficacy against resistant strains of pests while maintaining environmental safety.
From a synthetic chemistry perspective, 3-Bromo-6-fluoropicolinonitrile serves as a critical intermediate in multi-step syntheses. The combination of bromination and fluorination strategies allows for precise control over regioselectivity, enabling chemists to construct complex scaffolds with minimal side reactions. This has opened up new avenues for exploring structure-activity relationships (SAR) in drug discovery pipelines.
The growing interest in fluorinated heterocycles like 3-Bromo-6-fluoropicolinonitrile is also driven by their unique physicochemical properties. Fluorine atoms can influence solubility, lipophilicity, and metabolic half-life, all of which are critical parameters in drug development. By strategically incorporating fluorine into drug candidates, researchers can optimize these properties to improve therapeutic outcomes.
In conclusion, 3-Bromo-6-fluoropicolinonitrile (CAS No. 1565634-54-9) represents a cornerstone compound in modern chemical synthesis and drug discovery. Its dual functionality as a brominated and fluorinated picolinonitrile derivative offers unparalleled flexibility for designing next-generation therapeutics and materials. As research continues to uncover new applications for this compound, its importance in advancing scientific innovation is undeniable.
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